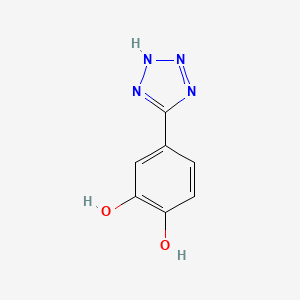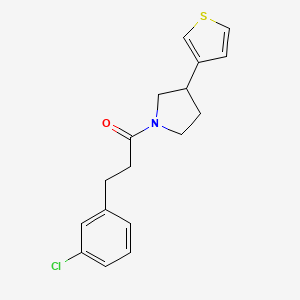
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of quinolinones and has a unique chemical structure that makes it an attractive target for synthesis and investigation.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development for PET Imaging
6-(Fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, which are associated with Alzheimer's disease. This compound undergoes a fully automated 2-step radiosynthesis process for cGMP production, showcasing its potential for widespread clinical research use in PET studies of neurodegenerative diseases (Collier et al., 2017).
Antimicrobial Activity
A series of novel arylfluoroquinolones, which share structural similarities with 6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one, have demonstrated significant antimicrobial potency. These compounds exhibit enhanced in vitro antibacterial activity when specific substituents are introduced at the 1 and 7 positions, highlighting their potential in developing new antibacterial agents (Chu et al., 1985).
Anticancer and Antibacterial Agents
The synthesis of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and a 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline, related to the core structure of interest, was achieved through efficient methods. These compounds were tested for their antimicrobial and antiproliferative activities, showing promise as dual-acting anticancer and antibacterial chemotherapeutics. This underscores the broader potential of fluoroquinolines in therapeutic development (Salah A Al-Trawneh et al., 2010).
Synthesis and Biological Evaluation
Further studies have focused on the synthesis and biological evaluation of various fluoroquinolone derivatives, aiming to identify compounds with potent antibacterial activity against drug-resistant bacteria. These efforts have led to the discovery of novel fluoroquinolones with significant in vitro and in vivo activities, highlighting the utility of these compounds in addressing antimicrobial resistance (Senthilkumar et al., 2009).
Experimental and Theoretical Studies
Experimental and theoretical studies on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation illustrate the versatile applications of fluorinated compounds in the pharmaceutical and agrochemical industries. These studies provide a foundation for developing novel organic structures with potential therapeutic applications (Wu et al., 2017).
Eigenschaften
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-10-26-15-22(30(28,29)17-8-6-16(2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUGFLQZGSHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
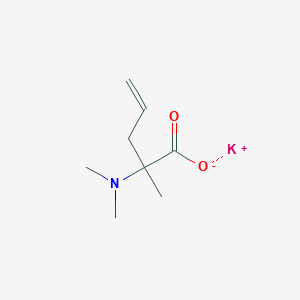
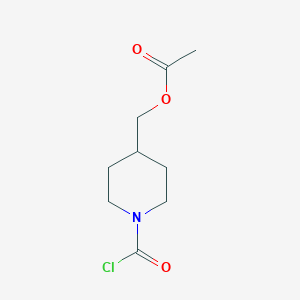

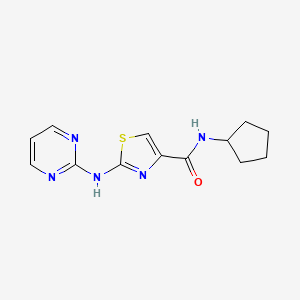
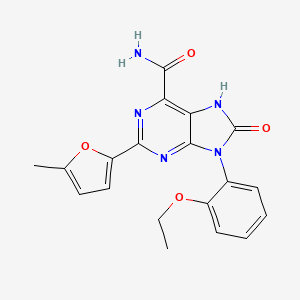
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

